Migalastat

Lysosomal Storage Disease Enzyme Kinetics Pharmacological Chaperone

Migalastat is the only oral pharmacological chaperone for Fabry disease, selectively stabilizing endogenous mutant α-galactosidase A (α-Gal A) in amenable GLA variants. Unlike ERT, it leverages the patient's cellular machinery—binding reversibly to misfolded α-Gal A in the ER, enabling lysosomal trafficking where dissociation restores GL-3 catabolism. Amenability requires GLP-HEK assay validation; generic α-galactosidase inhibitors cannot substitute. Use in hR301Q α-Gal A Tg/KO models (100 mg/kg/day oral) to evaluate LVMi and eGFR per ATTRACT trial endpoints. Essential for precision medicine research in Fabry disease.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 108147-54-2
Cat. No. B1676587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMigalastat
CAS108147-54-2
Synonyms1-butyl-2-(hydroxylmethyl)piperidine-3,4,5-triol
1-deoxy-galactonojirimycin
1-deoxygalacto-nojirimycin
1-deoxygalactonojirimycin
AT1001 deoxyjirimycin
Galafold
GR181413A
lucerastat
migalastat
migalastat HCl
migalastat hydrochloride
N-butyldeoxygalacto-nojirimycin
N-butyldeoxygalactonojirimycin
NB-DGJ
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)CO)O)O)O
InChIInChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6-/m1/s1
InChIKeyLXBIFEVIBLOUGU-DPYQTVNSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Migalastat (CAS 108147-54-2) | Pharmacological Chaperone for Fabry Disease with Amenable GLA Mutations


Migalastat (Galafold; 1-deoxygalactonojirimycin) is an orally bioavailable small-molecule pharmacological chaperone approved for the treatment of Fabry disease in adults with amenable GLA gene variants [1]. It is an iminosugar analog of galactose that selectively and reversibly binds to the active site of mutant alpha-galactosidase A (α-Gal A), stabilizing the enzyme in the endoplasmic reticulum and facilitating its proper trafficking to lysosomes, where dissociation restores catalytic activity and reduces accumulated globotriaosylceramide (GL-3) [2].

Why Migalastat (108147-54-2) Cannot Be Replaced by Generic α-Galactosidase Inhibitors or ERT in Research and Clinical Settings


Migalastat's therapeutic utility is fundamentally tied to its precise, mutation-specific pharmacological chaperone mechanism. Unlike broadly acting α-galactosidase inhibitors or standard enzyme replacement therapies (ERT) that provide exogenous enzyme, Migalastat only stabilizes endogenous, mutant α-Gal A protein that retains catalytic potential but is misfolded [1]. Its efficacy is contingent upon the presence of specific 'amenable' GLA mutations, which are identified via a validated GLP-HEK assay [2]. Therefore, substituting Migalastat with a generic α-galactosidase inhibitor would not confer the same chaperone effect and would be therapeutically inert or even detrimental, as it could inhibit residual enzyme activity without facilitating trafficking. Similarly, while ERT provides exogenous enzyme, it does not leverage the patient's own cellular machinery, a key differentiator for Migalastat in amenable patient subsets [3].

Migalastat (108147-54-2) Differentiated Evidence: Head-to-Head Data vs. ERT and Natural Substrate Comparators


Migalastat Demonstrates 40 nM Potency Against Human α-Galactosidase A, Significantly Outperforming Galactose

Migalastat is a competitive inhibitor of human α-galactosidase A with an IC50 of 0.04 µM (40 nM) . This potency is a direct result of its optimized iminosugar structure, which forms an additional ionic interaction with D170 in the α-Gal A active site, an interaction not present with the natural substrate analog, galactose [1]. This structural feature translates to significantly higher binding affinity and stabilization efficacy.

Lysosomal Storage Disease Enzyme Kinetics Pharmacological Chaperone

Migalastat Reduces Left Ventricular Mass Index by -6.6 g/m² at 18 Months, Superior to ERT Stabilization in the ATTRACT Trial

In the Phase 3 ATTRACT trial comparing migalastat (150 mg QOD) directly with enzyme replacement therapy (ERT; agalsidase alfa/beta), migalastat treatment led to a statistically significant reduction in left ventricular mass index (LVMi) of -6.6 g/m² (95% CI: -11.0 to -2.2) from baseline over 18 months, whereas LVMi remained stable with ERT [1]. This demonstrates a differentiated cardiac benefit not observed with standard ERT in this head-to-head study.

Cardiology Fabry Cardiomyopathy Clinical Trial

Migalastat Stabilizes eGFR Decline at -0.3 mL/min/1.73 m²/yr in Classic Male Phenotype, Mirroring ERT Efficacy in the FACETS Trial

In the Phase 3 FACETS trial, among male patients with the classic Fabry phenotype and amenable GLA variants, migalastat treatment resulted in a mean annualized change in estimated glomerular filtration rate (eGFR) of -0.3 mL/min/1.73 m² (SD: 3.76) over 24 months [1]. This rate of decline is comparable to the stabilization typically observed with long-term enzyme replacement therapy (ERT) [2]. The data demonstrate that migalastat provides non-inferior renal stabilization compared to the established standard of care, but via an oral route.

Nephrology Renal Function Clinical Trial

Migalastat's Mutation-Specific Amenability Defined by Rigorous GLP-HEK Assay: ≥1.2-Fold Increase and ≥3% Wild-Type Activity

Migalastat's unique value proposition lies in its precision medicine approach, where its efficacy is restricted to patients harboring specific 'amenable' GLA mutations. This amenability is determined by a validated Good Laboratory Practice (GLP) assay in HEK293 cells, which serves as a companion diagnostic. A mutation is classified as amenable if treatment with 10 µM migalastat results in both an absolute increase in α-Gal A activity of ≥3.0% of wild-type and a relative increase of ≥1.2-fold over baseline [1]. This rigorous, quantitative stratification is not applicable to ERT or other α-Gal A inhibitors, which are generally mutation-agnostic.

Pharmacogenomics Companion Diagnostic Precision Medicine

Migalastat Reduces Lyso-Gb3 Levels by up to 81% in a Transgenic Mouse Model, Demonstrating Superior Substrate Clearance vs. Untreated Baseline

In a transgenic mouse model expressing the human R301Q α-Gal A mutant, oral administration of migalastat at 100 mg/kg/day for 28 days significantly reduced the Fabry disease biomarker globotriaosylsphingosine (lyso-Gb3) in multiple tissues. Reductions were observed at 64% in kidney, 59% in heart, and 81% in skin [1]. These reductions are generally equal to or greater than those observed for GL-3 in the same model, indicating potent and systemic substrate clearance.

Translational Research Biomarker Preclinical Efficacy

Migalastat Exhibits High Selectivity for α-Galactosidase A, Mitigating Off-Target Glycosidase Inhibition Risk

Migalastat is a potent and selective inhibitor of α-galactosidase A (IC50 = 0.04 µM) . Unlike broad-spectrum iminosugar glycosidase inhibitors that can affect multiple lysosomal enzymes, migalastat was designed to specifically target the active site of α-Gal A [1]. This specificity is critical for its function as a pharmacological chaperone, ensuring that it stabilizes only the intended target enzyme without interfering with other glycosidases essential for normal lysosomal function.

Drug Selectivity Off-Target Effects Safety Pharmacology

Migalastat (108147-54-2) | Key Application Scenarios for Preclinical and Clinical Research


In Vitro Validation of Novel GLA Variants for Amenability to Migalastat

Use the GLP-HEK assay protocol [1] to screen newly identified or patient-specific GLA mutations for amenability to migalastat. This involves transfecting HEK293 cells with the variant of interest, incubating with 10 µM migalastat, and quantifying α-Gal A activity. A variant is considered amenable if it shows both an absolute increase of ≥3.0% of wild-type activity and a ≥1.2-fold increase over baseline [1]. This assay is the regulatory-approved companion diagnostic for determining patient eligibility for migalastat therapy and is essential for precision medicine research in Fabry disease.

Cardiac and Renal Endpoint Assessment in Preclinical Models of Fabry Disease

Employ migalastat in transgenic mouse models (e.g., hR301Q α-Gal A Tg/KO) to assess its impact on key Fabry disease endpoints [2]. Protocols involve oral administration of migalastat (e.g., 100 mg/kg/day for 28 days) followed by quantification of cardiac and renal outcomes. Key metrics include left ventricular mass index (LVMi) via echocardiography and eGFR or serum creatinine for renal function, as well as tissue lyso-Gb3 and GL-3 levels by mass spectrometry [2]. The ATTRACT and FACETS clinical trial data [3] provide a robust translational framework for these preclinical studies, validating LVMi reduction and eGFR stabilization as clinically meaningful outcomes.

Comparative Effectiveness Studies vs. Enzyme Replacement Therapy (ERT)

Design head-to-head studies comparing migalastat (150 mg QOD oral) to standard-of-care ERT (agalsidase alfa or beta, intravenous) in cell or animal models of Fabry disease with amenable mutations. Primary endpoints should mirror those from the ATTRACT trial, including change in LVMi and eGFR slope [3]. Secondary endpoints can include plasma lyso-Gb3 levels and tissue GL-3 clearance. Such studies are critical for generating evidence to support the selection of migalastat as an oral alternative to ERT for eligible patients, highlighting its differentiated cardiac benefit and comparable renal protection [3].

Technical Documentation Hub

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